(3,5-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
Descripción
Propiedades
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-14(2)29-20-13-19(22-15(3)23-20)24-6-8-25(9-7-24)21(26)16-10-17(27-4)12-18(11-16)28-5/h10-14H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPPCMGMXNSJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural Analog: “(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone” (Compound 4, )
Structural Differences :
Pharmacological Implications :
- Solubility & Bioavailability : The piperazine moiety in the user’s compound likely enhances aqueous solubility compared to the phenyl-linked pyrazolo-pyrimidine in Compound 4.
- Target Interaction :
- Compound 4’s pyrazolo-pyrimidine scaffold is associated with kinase inhibition (e.g., Aurora kinases) . The dimethylpyrazole may facilitate hydrogen bonding with target enzymes.
- The user’s compound’s pyrimidine-isopropoxy group could favor interactions with hydrophobic kinase pockets (e.g., PI3K or JAK families).
Predicted Physicochemical Properties :
| Property | User’s Compound | Compound 4 |
|---|---|---|
| LogP (lipophilicity) | ~3.5 (moderate) | ~4.2 (higher) |
| pKa | ~7.8 (piperazine) | ~6.5 (pyrazole) |
| PSA | ~90 Ų | ~85 Ų |
Functional Group Impact on Activity
- Methoxy vs. Methyl : Methoxy’s electron-donating nature may enhance binding affinity to targets requiring polar interactions (e.g., ATP-binding pockets in kinases).
- Piperazine vs. Phenyl Linker : Piperazine’s flexibility and basicity improve solubility and tissue penetration, whereas phenyl linkers may enhance CNS penetration due to increased lipophilicity .
- Isopropoxy vs. Pyrazolo-Pyrimidine: Isopropoxy’s steric bulk may reduce off-target effects compared to the planar pyrazolo-pyrimidine, which could intercalate into DNA or non-target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
